The compound 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide is a synthetic organic molecule notable for its complex structure and potential applications in various scientific fields. It features an indole core, a sulfonamide group, and functional groups that enhance its reactivity. The molecular formula is with a molecular weight of approximately . This compound is of interest in medicinal chemistry and biological research due to its unique properties.
This compound falls under the category of sulfonamide derivatives and can be classified as an indole-based acetamide. Its structure includes a sulfonyl group attached to an indole ring, which is further substituted with a piperidinyl moiety and an o-tolyl group.
The synthesis of 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide typically involves several steps:
The reactions generally require:
The molecular structure of 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide can be represented using its structural formula and key data points:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| InChI Key | BKJXXDHSPUXHKN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
This structure indicates the presence of multiple functional groups that contribute to its chemical behavior and potential biological activity .
The compound can undergo various chemical reactions, including:
These reactions often require careful control of conditions such as temperature, solvent choice, and reaction time to achieve desired yields and purity levels.
The mechanism of action for 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide is primarily based on its interactions with biological targets:
Understanding these interactions requires comprehensive biochemical studies, including assays to evaluate efficacy against target proteins or pathways .
The physical properties include:
Key chemical properties include:
This compound has potential applications in several fields:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5